molecular formula C12H18Cl2N2O2 B2508117 Eltoprazine dihydrochloride

Eltoprazine dihydrochloride

Cat. No.: B2508117
M. Wt: 293.19 g/mol
InChI Key: UNRJDVNCYJTPOQ-UHFFFAOYSA-N
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Description

Eltoprazine dihydrochloride is a serotonergic drug belonging to the phenylpiperazine class. It is primarily known for its potential therapeutic effects in treating various neurological and psychiatric disorders. The compound acts as an agonist of the serotonin 5-HT1A and 5-HT1B receptors and as an antagonist of the serotonin 5-HT2C receptor . This compound has been investigated for its potential to treat conditions such as aggression, attention deficit hyperactivity disorder, cognitive disorders, and drug-induced dyskinesia .

Scientific Research Applications

Eltoprazine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Eltoprazine dihydrochloride primarily targets the 5-HT1A and 5-HT1B receptors . These receptors are part of the serotonin (5-HT) system, which plays a significant role in various physiological functions such as mood regulation, aggression, and cognition .

Mode of Action

Eltoprazine acts as an agonist for the 5-HT1A and 5-HT1B receptors . This means it binds to these receptors and activates them, leading to an increase in the effects mediated by these receptors. It also acts as an antagonist for the 5-HT2C receptor

Biochemical Pathways

The activation of 5-HT1A and 5-HT1B receptors by Eltoprazine is believed to play a significant role in the conversion of L-DOPA into dopamine and an ensuing erratic, nonphysiological, dopamine release into the striatum . This modulation of the serotonin system and its impact on dopamine release is thought to be the key biochemical pathway affected by Eltoprazine .

Pharmacokinetics

The pharmacokinetics of Eltoprazine has been studied after single oral doses of 5, 10, 20 mg, and 30 mg in a partly randomized, cross-over design . The mean half-life was calculated to be about 6.5 hours . The renal excretion of Eltoprazine was characterized by net tubular secretion . The Area Under the Curve (AUC), peak plasma concentrations, and the amount excreted unchanged in the urine were linearly related to the dose . Renal clearance and t1/2 were independent of dose . Thus, Eltoprazine exhibited a linear pharmacokinetic profile .

Result of Action

The activation of 5-HT1A and 5-HT1B receptors by Eltoprazine leads to a reduction in aggressive behavior and an increase in anxiety-like effects . This is thought to be due to the modulation of the serotonin system and its impact on dopamine release .

Action Environment

The action, efficacy, and stability of Eltoprazine can be influenced by various environmental factors. For instance, exposure to other chemicals, whether intentional or unintentional, could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs and other foreign chemicals . This could potentially affect the metabolism and hence the action of Eltoprazine.

Safety and Hazards

In case of inhalation, the victim should be moved to fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

Eltoprazine has been used in trials studying the treatment of Schizophrenia and Cognitive Impairment . It was also under development for the treatment of psychotic disorders, but development for this indication was discontinued .

Biochemical Analysis

Biochemical Properties

Eltoprazine dihydrochloride acts as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This interaction with serotonin receptors plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has been evaluated for its ability to counteract distressing side effects in patients with Parkinson’s disease . It has been found to be extremely effective in suppressing dyskinesia, a distressing side effect of levodopa treatment in Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . This allows it to modulate the serotonergic system, influencing various biochemical processes.

Temporal Effects in Laboratory Settings

In experimental models, this compound has shown significant reduction in levodopa-induced dyskinesias over time . This effect was accompanied by a partial worsening of the therapeutic effect of levodopa .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, this compound has shown to be highly effective in counteracting dyskinesia . The partial worsening of the levodopa effect observed after this compound administration represents a concern .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently available . Given its interaction with serotonin receptors, it is likely involved in the metabolic pathways of the serotonergic system.

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not currently available . Given its interaction with serotonin receptors, it is likely distributed to areas of the body where these receptors are present.

Subcellular Localization

The specific subcellular localization of this compound is not currently available . Given its interaction with serotonin receptors, it is likely localized to areas of the cell where these receptors are present.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eltoprazine dihydrochloride involves several steps, starting with the preparation of the core phenylpiperazine structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Eltoprazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Comparison with Similar Compounds

Uniqueness: Eltoprazine dihydrochloride is unique due to its specific combination of receptor agonism and antagonism, which allows it to modulate serotonin signaling in a balanced manner. This unique profile makes it a promising candidate for treating conditions that involve dysregulated serotonin activity, such as aggression, attention deficit hyperactivity disorder, and drug-induced dyskinesia .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;;/h1-3,13H,4-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRJDVNCYJTPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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